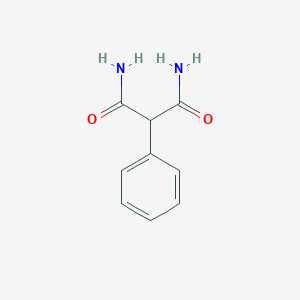

2-苯基丙二酰胺

描述

Synthesis Analysis

The synthesis of 2-Phenylmalonamide derivatives involves nuanced methodologies that highlight the compound's adaptability in chemical reactions. For instance, microwave-assisted nucleophilic cleavage of specific precursors in solventless conditions has been employed to prepare α-phenylmalonamides, showcasing an innovative approach to synthesizing such compounds efficiently (Lynch, Spicer, & Mcclenaghan, 2005). Furthermore, the selective synthesis involving azetidine-2,4-dione highlights the compound's reactivity towards primary aliphatic amines, presenting a pathway for creating polymalonamides (Dai et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-Phenylmalonamide and its derivatives has been thoroughly investigated through various studies. For example, crystal and molecular structure analyses have been conducted to understand the configurational and conformational aspects of related compounds, such as N-phenylmaleimide and N-phenyl-2,3-dimethylmaleimide, which share structural similarities (Kajfež et al., 2003).

Chemical Reactions and Properties

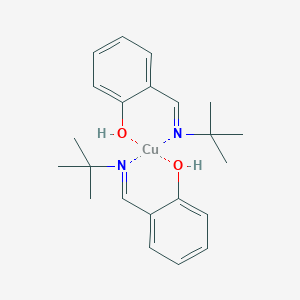

2-Phenylmalonamide participates in various chemical reactions, showcasing its versatility. Studies have highlighted its involvement in coordination compounds with mixed-ligands, where it exhibits distinct coordination modes, contributing to the formation of novel structural motifs in coordination chemistry (Cui et al., 2005).

Physical Properties Analysis

The physical properties of 2-Phenylmalonamide derivatives, such as crystallinity and thermal stability, have been analyzed in depth. For instance, the crystal structures of specific derivatives have been determined, revealing insights into their stability and molecular interactions, which are crucial for understanding the compound's behavior in different environments (Lynch, Spicer, & Mcclenaghan, 2003).

Chemical Properties Analysis

The chemical properties of 2-Phenylmalonamide, including reactivity and interaction with other molecules, have been a subject of extensive research. Studies have focused on its role in forming complexes with metals, which is significant for applications in catalysis and material science. For example, its ability to form coordination compounds with distinct geometries and bonding modes has been explored, illustrating the compound's chemical versatility and potential utility in various scientific domains (Zhang, Kuai, & Diao, 2005).

科学研究应用

癫痫治疗中的监测:2-苯基丙二酰胺在接受普鲁米酮治疗的癫痫患者的血清中进行监测。这有助于了解药物的代谢和对癫痫控制的有效性(Haidukewych & Rodin, 1980)。

与其他抗癫痫药物的相互作用:作为普鲁米酮的代谢物,2-苯基丙二酰胺的血清水平受其他抗惊厥药物的影响,表明其在复杂药物疗法中的相互作用作用(Streete et al., 1986)。

微波辅助化学合成:使用微波辅助亲核解离合成了2-苯基丙二酰胺衍生物,突显了其在有机化学和药物开发中的实用性(Lynch et al., 2005)。

研究磺胺酰胺和磺胺酰胺衍生物:其衍生物已被研究用于潜在的抗凝血和促纤溶特性,有助于新治疗剂的开发(Markowicz-Piasecka et al., 2018)。

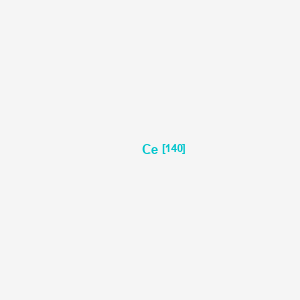

液-液萃取应用:2-苯基丙二酰胺配体已被研究用于与三价镧系金属的络合,为液-液萃取过程中的应用提供了见解(Tyumentsev et al., 2017)。

有机锡(IV)羧酸酯的开发:已探索了其在合成和评价有机锡(IV)配合物以用于抗菌作用和潜在药物应用中的作用(Naz et al., 2020)。

对映选择性脱羧:该化合物已被用于对映选择性脱羧方法以获得氨基酸衍生物,显示了其在手性化学中的重要性(Brunner & Baur, 2003)。

抗癌研究:其衍生物,如2-苯基乙炔磺胺酰胺,已被研究用于诱导B-慢性淋巴细胞白血病细胞的凋亡杀伤,表明其在癌症治疗中的潜力(Steele et al., 2009)。

安全和危害

属性

IUPAC Name |

2-phenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H,(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSUAFUQJBJMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372653 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylmalonamide | |

CAS RN |

10255-95-5 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

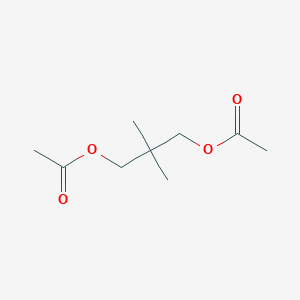

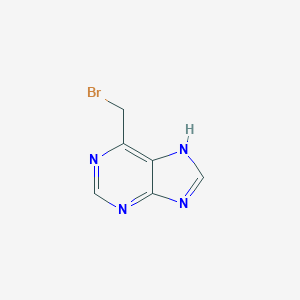

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)